
1-(8-bromooctyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-Bromooctyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound with the molecular formula C14H23BrN2O2 It is characterized by a pyrimidinedione core substituted with an 8-bromooctyl chain and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-bromooctyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves the alkylation of 3,6-dimethyl-2,4(1H,3H)-pyrimidinedione with 8-bromooctyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(8-Bromooctyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 8-bromooctyl chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidinedione core.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Hydrolysis: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1-(8-Bromooctyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as liquid crystals or polymers.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(8-bromooctyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromooctyl chain allows for hydrophobic interactions, while the pyrimidinedione core can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(8-Bromooctyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
- 1-(8-Bromooctyl)-3,6-dimethyl-2,4(1H,3H)-quinolinedione
- 1-(8-Bromooctyl)-3,6-dimethyl-2,4(1H,3H)-naphthyridinedione
Comparison: 1-(8-Bromooctyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is unique due to its specific substitution pattern and the presence of the pyrimidinedione core. Compared to similar compounds, it may exhibit different reactivity and biological activity due to variations in electronic and steric properties. The presence of the bromooctyl chain also imparts distinct hydrophobic characteristics, influencing its solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
351068-72-9 |
|---|---|
Molekularformel |
C14H23BrN2O2 |
Molekulargewicht |
331.25 g/mol |
IUPAC-Name |
1-(8-bromooctyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23BrN2O2/c1-12-11-13(18)16(2)14(19)17(12)10-8-6-4-3-5-7-9-15/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
XNFFMGKTEYEWOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C(=O)N1CCCCCCCCBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide](/img/structure/B15087190.png)
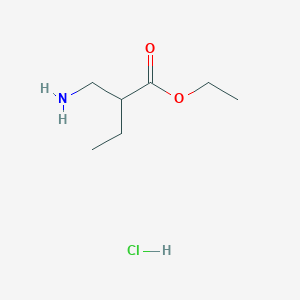

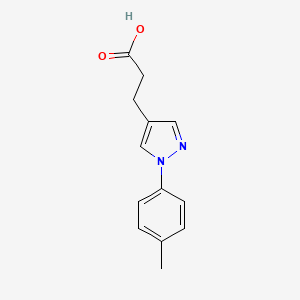

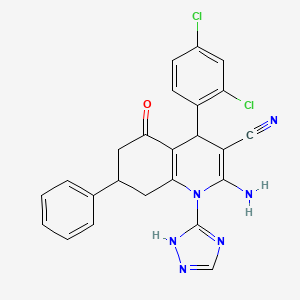
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B15087222.png)
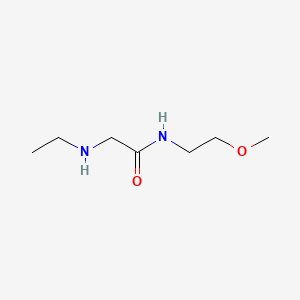
![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15087231.png)

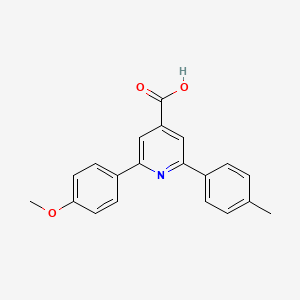

![N'~1~,N'~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide](/img/structure/B15087265.png)
![3-Nitrobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15087274.png)
